1-Docosanol

Description

Docosanol is a drug used for topical treatment for recurrent herpes simplex labialis episodes (episodes of cold sores or fever blisters). A saturated 22-carbon aliphatic alcohol, docosanol exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV). Docosanol inhibits fusion between the plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication.

Docosanol has been reported in Mandragora autumnalis, Hibiscus cannabinus, and other organisms with data available.

Docosanol is a saturated 22-carbon aliphatic alcohol with antiviral activity. Docosanol has a distinct mechanism of action and inhibits fusion between the plasma membrane and the herpes simplex virus envelope, thereby preventing viral entry into cells and subsequent viral activity and replication. Docosanol is used topically in the treatment of recurrent herpes simplex labialis episodes and relieves associated pain and may help heal sores faster.

DOCOSANOL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and is indicated for viral disease and has 1 investigational indication.

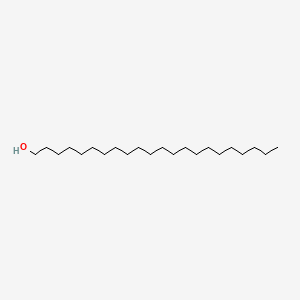

Structure

2D Structure

Properties

IUPAC Name |

docosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPFSRXAKWQILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027286 | |

| Record name | 1-Docosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Other Solid, Colorless waxy solid; [HSDB] Powder; [MSDSonline], Solid | |

| Record name | 1-Docosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

180 °C at 0.22 mm Hg | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °C | |

| Record name | 1-Docosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform, Insoluble in water, 1.96e-05 g/L | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8063 g/ml at 75 °C; 0.7986 g/ml at 85 °C; 0.7911 g/ml at 95 °C | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | 1-Docosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless waxy solid | |

CAS No. |

661-19-8, 30303-65-2 | |

| Record name | Behenyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030303652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Behenyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Docosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1OE216XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65-72 °C, 72.5 °C, 65 - 72 °C | |

| Record name | Docosanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Early Discovery of 1-Docosanol's Antiviral Properties: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanol, a 22-carbon saturated fatty alcohol, is now widely recognized as the active ingredient in over-the-counter topical treatments for herpes simplex virus (HSV) infections. Its journey from a simple long-chain alcohol to a clinically approved antiviral agent began with pivotal research in the early 1990s. This technical guide delves into the foundational studies that first identified and characterized the antiviral properties of this compound, providing a detailed look at the experimental protocols, quantitative data, and the initial understanding of its mechanism of action. The early research, primarily conducted by Katz and his colleagues, established this compound as a novel antiviral agent with a unique mode of action targeting the host cell to inhibit viral entry.[1][2]

Early In Vitro Antiviral Activity

The seminal work published in 1991 by Katz et al. first reported the significant in vitro antiviral activity of this compound.[1] Their research demonstrated that a suspension of this compound formulated with the nonionic surfactant Pluronic F-68 exhibited potent inhibitory effects against a range of lipid-enveloped viruses.

Spectrum of Activity

The initial studies focused on the inhibitory effects of this compound on several clinically relevant viruses. The compound was found to be effective against:

-

Herpes Simplex Virus Type 1 (HSV-1) [1]

-

Herpes Simplex Virus Type 2 (HSV-2) , including acyclovir-resistant strains[1]

-

Respiratory Syncytial Virus (RSV) [1]

-

Cytomegalovirus (CMV) [3]

-

Varicella-Zoster Virus (VZV) [4]

Notably, this compound had no effect on non-enveloped viruses such as poliovirus, providing an early clue to its mechanism of action.[1]

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of this compound was quantified using standard virological assays, primarily the plaque reduction assay and virus yield reduction assay. The following tables summarize the key quantitative data from these early studies.

| Virus Strain | Cell Line | Assay Type | This compound Concentration (µg/mL) | % Inhibition | Reference |

| HSV-1 | Vero | Plaque Reduction | 10 | >95% | [1] |

| HSV-2 (Wild-Type) | Vero | Plaque Reduction | 10 | >95% | [1] |

| HSV-2 (Acyclovir-Resistant) | Vero | Plaque Reduction | 10 | >95% | [1] |

| RSV | HEp-2 | Virus Yield Reduction | 10 | ~80% | [1] |

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| HSV-1 | Vero | 3.3 | [4] |

| HSV-2 | Vero | 3.3 | [4] |

| CMV | Human Foreskin Fibroblasts | 3.3 | [4] |

| VZV | Human Foreskin Fibroblasts | 3.3 | [4] |

Proposed Mechanism of Action: Inhibition of Viral Entry

From the outset, the research pointed towards a novel mechanism of action for this compound that differentiated it from existing antiviral drugs which typically targeted viral DNA synthesis.[4] The key findings that shaped the initial understanding of its mechanism were:

-

Lack of Virucidal Activity: this compound did not directly inactivate virus particles.[5]

-

Host Cell-Directed Action: The compound's antiviral effect was dependent on its interaction with the host cell, rather than the virus itself.[6]

-

Inhibition of Viral Fusion: The primary mechanism was identified as the inhibition of the fusion between the viral envelope and the host cell plasma membrane, a critical step for the entry of enveloped viruses.[5][6]

-

Requirement for Pre-incubation: Optimal antiviral activity was observed when target cells were pre-incubated with this compound before the addition of the virus, suggesting that the compound needs to be taken up and potentially metabolized by the cell to exert its effect.[1]

-

Correlation with Metabolic Conversion: Subsequent research by Pope et al. in 1996 demonstrated that the anti-HSV activity of n-docosanol correlates with its intracellular metabolic conversion.[2] The study found that this compound is metabolized and incorporated into phospholipids.[2]

The proposed mechanism involves this compound being taken up by the host cell and metabolized. These metabolites are then thought to be incorporated into the cell membrane, altering its properties in such a way that it becomes resistant to fusion with the viral envelope. This effectively blocks the virus from entering the cell and initiating replication.

Caption: Proposed mechanism of this compound's antiviral action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early discovery of this compound's antiviral properties.

Preparation of this compound Suspension

A suspension of this compound was formulated in the inert and nontoxic surfactant, Pluronic F-68. This was a critical step to enable the delivery of the lipophilic compound in aqueous cell culture media.

-

Materials: this compound, Pluronic F-68, Dulbecco's Modified Eagle's Medium (DMEM).

-

Procedure:

-

A stock solution of Pluronic F-68 is prepared in DMEM.

-

This compound is added to the Pluronic F-68 solution.

-

The mixture is heated and sonicated to create a stable suspension.

-

The suspension is then diluted to the desired concentrations in cell culture medium.

-

Plaque Reduction Assay

This assay was used to determine the concentration of this compound required to inhibit the formation of viral plaques.

-

Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero cells for HSV) are prepared in multi-well plates.

-

Pre-treatment: The cell monolayers are pre-incubated with various concentrations of the this compound suspension or a control medium for a specified period (e.g., 24 hours).

-

Infection: The treatment medium is removed, and the cells are inoculated with a known amount of virus (e.g., 100 plaque-forming units).

-

Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: The viral inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with or without the this compound suspension.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to the control wells.

-

Calculation: The percentage of plaque inhibition is calculated for each concentration of this compound.

Caption: Experimental workflow for the Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay measures the effect of this compound on the total amount of infectious virus produced by the cells.

-

Cell Culture and Pre-treatment: As described in the Plaque Reduction Assay.

-

Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Incubation: After the adsorption period, the inoculum is removed, and fresh medium containing this compound or control is added. The cells are incubated for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: The cells and supernatant are harvested and subjected to freeze-thaw cycles to release intracellular virus.

-

Titration: The viral titer in the harvested samples is determined by a plaque assay on fresh cell monolayers.

-

Calculation: The reduction in viral yield in the treated samples is calculated relative to the control samples.

Conclusion

The early research on this compound in the early 1990s laid the critical groundwork for its development as a topical antiviral therapy. The foundational studies by Katz and colleagues identified its broad-spectrum activity against lipid-enveloped viruses and, most importantly, elucidated a novel mechanism of action involving the inhibition of viral entry at the level of the host cell membrane. This pioneering work not only introduced a new therapeutic agent but also highlighted the potential of host-targeted interventions in antiviral drug development. The detailed experimental protocols and quantitative data from this era continue to be relevant for researchers in the field of virology and drug discovery.

References

- 1. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of n-Docosanol against velogenic Newcastle disease virus infection in domestic chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20040033982A1 - Viral inhibition by n-docosanol - Google Patents [patents.google.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. journals.asm.org [journals.asm.org]

1-Docosanol's Role in Inhibiting Viral-Cell Fusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Docosanol, a 22-carbon saturated fatty alcohol, is a topical antiviral agent effective against a range of lipid-enveloped viruses, most notably Herpes Simplex Virus (HSV). Its mechanism of action is distinct from most antiviral drugs, as it does not target viral enzymes or nucleic acid replication. Instead, this compound inhibits the initial stage of viral infection: the fusion of the viral envelope with the host cell's plasma membrane.[1][2][3][4][5][6][7][8][9][10][11] This guide provides an in-depth examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role as a viral fusion inhibitor.

Mechanism of Action: A Biophysical Approach to Viral Inhibition

The primary antiviral activity of this compound stems from its ability to interfere with the fusion between the lipid envelope of susceptible viruses and the plasma membrane of the host cell.[1][2][3][4][5][6][7][8][9][10][11] This inhibitory action is not directed at the virus itself but rather at the host cell membrane.[1][6][7]

Evidence suggests that this compound integrates into the host cell's plasma membrane, leading to alterations in its biophysical properties.[1] This integration is a critical step, as the antiviral activity of this compound is correlated with its intracellular metabolic conversion and incorporation into phospholipids.[12] By modifying the fluidity and organization of the lipid bilayer, this compound renders the host cell membrane less permissive to the conformational changes required for viral glycoprotein-mediated fusion. This ultimately blocks the entry of the viral nucleocapsid into the cytoplasm, thereby preventing the initiation of infection.

The antiviral spectrum of this compound is limited to lipid-enveloped viruses, including HSV-1, HSV-2, and respiratory syncytial virus (RSV).[1][7][13][14][15][16] It is ineffective against non-enveloped viruses, such as poliovirus, which utilize different entry mechanisms.[13][14]

Quantitative Antiviral Data

The antiviral activity of this compound is typically quantified by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) using in vitro assays such as the Plaque Reduction Assay and the Virus Yield Reduction Assay.[2] The IC50 represents the concentration of this compound required to inhibit viral plaque formation by 50%.

| Virus | Cell Line | Assay | IC50 / EC50 (µM) |

| HSV-1 | Vero | Plaque Reduction | 3.0 - 15.0 |

| HSV-2 | Vero | Plaque Reduction | 3.0 - 15.0 |

Table 1: In Vitro Antiviral Activity of this compound

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

Vehicle control (e.g., DMSO)

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Treatment: When cells are confluent, remove the growth medium and wash the monolayer with phosphate-buffered saline (PBS). Add the prepared this compound dilutions and vehicle control to the respective wells. Incubate for a predetermined time (e.g., 2 hours) to allow for drug uptake.

-

Infection: Remove the drug-containing medium and infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with methylcellulose medium containing the respective concentrations of this compound or vehicle control. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

-

Staining and Counting: Remove the overlay and stain the cells with Crystal Violet solution. After a brief incubation, wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Procedure:

-

Cell Preparation and Treatment: Prepare and treat cell monolayers with serial dilutions of this compound as described in the Plaque Reduction Assay.

-

Infection: Infect the cells with a known multiplicity of infection (MOI) of the virus.

-

Incubation: After a single round of viral replication (typically 24-48 hours), harvest the cell supernatant.

-

Titration: Determine the titer of infectious virus in the harvested supernatant by performing a plaque assay on fresh cell monolayers.

-

Data Analysis: The reduction in viral yield in the presence of this compound is calculated relative to the vehicle control.

Cell-Cell Fusion Assay

This assay assesses the ability of a compound to inhibit the fusion of cells expressing viral fusion proteins with target cells.

Procedure:

-

Effector and Target Cell Preparation: Co-culture "effector" cells expressing viral glycoproteins (e.g., gB, gD, gH, gL for HSV) with "target" cells expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated upon cell fusion.

-

Treatment: Add serial dilutions of this compound to the co-culture.

-

Fusion Induction: Induce fusion (e.g., by a brief low-pH pulse for some viruses).

-

Reporter Gene Assay: After a suitable incubation period, measure the reporter gene activity.

-

Data Analysis: A reduction in reporter gene activity in the presence of this compound indicates inhibition of cell-cell fusion.

Lipid Mixing Assay

This biophysical assay directly measures the mixing of lipids between viral and target membranes.

Procedure:

-

Labeling: Label the viral envelope with a fluorescent lipid probe (e.g., a self-quenching concentration of octadecyl rhodamine B chloride, R18).

-

Target Liposomes: Prepare liposomes that mimic the host cell membrane.

-

Treatment: Incubate the target liposomes with this compound.

-

Fusion Reaction: Mix the fluorescently labeled virus with the treated or untreated liposomes and induce fusion.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. Lipid mixing leads to the dequenching of the fluorescent probe as it dilutes into the larger target membrane, resulting in an increased fluorescence signal.

-

Data Analysis: The rate and extent of fluorescence increase are used to quantify the inhibition of lipid mixing by this compound.

Conclusion

This compound represents a unique class of antiviral agents that target the host cell to prevent viral entry. Its mechanism of inhibiting viral-cell fusion by altering the biophysical properties of the plasma membrane offers a broad-spectrum potential against various lipid-enveloped viruses. The methodologies outlined in this guide provide a framework for the continued investigation and development of host-targeted antiviral therapies. Further research into the precise molecular interactions between this compound and the host cell membrane will be crucial for optimizing its therapeutic potential and for the design of novel fusion inhibitors.

References

- 1. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Membrane Fusion of Individual Virus Particles with Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Single VLP lipid-mixing measurements confirm off-pathway state in dengue virus fusion mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of lipid rafts on dynamics of retroviral entry and trafficking: Quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ELVIRA HSV, a Yield Reduction Assay for Rapid Herpes Simplex Virus Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

1-Docosanol's Interaction with Lipid Membranes: A Technical Guide to its Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Docosanol, a 22-carbon saturated aliphatic alcohol, is a clinically approved antiviral agent for the treatment of recurrent herpes labialis. Its mechanism of action is distinct from most antiviral drugs that target viral enzymes or nucleic acid replication. Instead, this compound modifies the host cell membrane, rendering it less susceptible to fusion with lipid-enveloped viruses, thereby inhibiting viral entry and subsequent replication. This technical guide provides an in-depth examination of the biophysical and cellular interactions of this compound with lipid membranes, its spectrum of antiviral activity, quantitative efficacy, and the experimental methodologies used to elucidate its mechanism.

Introduction

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of antiviral agents with unique mechanisms of action. This compound represents a class of host-targeted antivirals that offer a broad-spectrum potential against various lipid-enveloped viruses and a lower likelihood of inducing viral resistance.[1] Its primary mode of action involves the inhibition of the fusion between the host cell's plasma membrane and the viral envelope.[1][2][3][4][5] This document serves as a comprehensive resource, detailing the molecular interactions, quantitative data, and experimental protocols relevant to the study of this compound's antiviral activity.

Mechanism of Action: A Host-Centric Approach

Unlike conventional antiviral drugs that directly target viral components, this compound's antiviral effect is mediated through its interaction with the host cell.[1] The lipophilic nature of this long-chain alcohol facilitates its uptake into host cells, where it is subsequently metabolized.[6]

Cellular Uptake and Metabolism

For this compound to exert its antiviral activity, it must be taken up by the target cells.[7] Studies have shown that a pre-incubation period of target cells with this compound is necessary for maximal antiviral effect, indicating that its action is not merely at the cell surface but requires intracellular processes.[1] Once inside the cell, this compound is extensively metabolized. A significant portion is oxidized to its corresponding fatty acid, n-docosanoic acid, and subsequently incorporated into the cell's phospholipids, such as phosphatidylcholine and phosphatidylethanolamine.[6] A smaller fraction is incorporated into ether lipids.[6] The extent of this metabolic conversion has been shown to be directly proportional to the observed anti-HSV activity, highlighting the importance of these metabolic products in the antiviral mechanism.[6]

Alteration of Lipid Membrane Properties

The incorporation of this compound and its metabolites into the host cell membrane is believed to alter its biophysical properties.[8] This alteration is the cornerstone of its antiviral activity. By integrating into the lipid bilayer, this compound is thought to modify the membrane's fluidity and overall architecture.[8] This biophysical change in the plasma membrane interferes with the conformational changes in viral glycoproteins that are essential for the fusion process between the viral envelope and the host cell membrane.[8] Essentially, this compound renders the host cell membrane less permissive to viral fusion, creating a physical barrier that prevents the entry of the virus into the cell.[2][3][8]

dot

References

- 1. The fusion of synaptic vesicle membranes studied by lipid mixing: the R18 fluorescence assay validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Broad-Spectrum Antiviral Potential of 1-Docosanol: A Technical Whitepaper

For Immediate Release

La Jolla, CA – November 20, 2025 – This technical guide provides an in-depth analysis of the broad-spectrum antiviral properties of 1-Docosanol, a 22-carbon saturated alcohol. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's mechanism of action, quantitative antiviral data, and detailed experimental protocols for its evaluation.

Executive Summary

This compound is a long-chain saturated alcohol that has demonstrated significant antiviral activity against a range of enveloped viruses. Its primary mechanism of action is the inhibition of viral entry into host cells by interfering with the fusion of the viral envelope and the host cell plasma membrane.[1][2] This mode of action, which targets the host cell rather than the virus directly, presents a high barrier to the development of viral resistance.[3] This whitepaper consolidates the available scientific data on this compound, providing a foundational resource for further research and development of this promising antiviral agent.

Mechanism of Action: A Host-Centric Approach

Unlike many antiviral drugs that target viral enzymes or replication processes, this compound exerts its effect by modifying the host cell membrane.[1] The highly lipophilic nature of this compound allows it to be taken up by host cells, where it is thought to be metabolized and incorporated into the cell membrane's phospholipid bilayer.[4] This incorporation is believed to alter the physical properties of the membrane, making it less fluid and therefore less susceptible to the conformational changes required for viral fusion.[1][5] This mechanism effectively creates a barrier to viral entry, preventing the initiation of infection.[6]

It is crucial to note that this compound is not virucidal, meaning it does not directly inactivate free virus particles.[6] Its antiviral efficacy is dependent on its presence within the host cell membrane at the time of viral challenge.[7] Studies have shown that optimal inhibitory activity requires pre-incubation of target cells with this compound before viral exposure.[8]

Spectrum of Antiviral Activity

In vitro studies have demonstrated the efficacy of this compound against a variety of lipid-enveloped viruses. Conversely, it has been shown to be ineffective against non-enveloped viruses such as poliovirus, which is consistent with its membrane-fusion inhibition mechanism.[8][9]

Quantitative Antiviral Data

The antiviral activity of this compound has been quantified using standard in vitro assays, primarily the Plaque Reduction Assay and the Virus Yield Reduction Assay. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values vary depending on the virus, cell line, and specific experimental conditions.

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Percent Inhibition | Citation(s) |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 3.0 - 15.0 | 75-95% | [1][10] |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | 3.0 - 15.0 | Significant Inhibition | [1][10] |

| Herpesviridae | Acyclovir-resistant HSV-2 | Vero | Plaque Reduction | - | Significant Inhibition | [1] |

| Herpesviridae | Cytomegalovirus (CMV) | Normal Human Lung Cells | Virus Yield Reduction | Not explicitly quantified | Synergistic effects observed | [10][11] |

| Herpesviridae | Varicella-Zoster Virus (VZV) | Normal Human Lung Cells | Virus Yield Reduction | Not explicitly quantified | Synergistic effects observed | [10][11] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Not Specified | - | 68% | [1] |

Note: The quantitative data for viruses other than HSV is not as extensively published in the form of specific IC50/EC50 values. Much of the evidence for a broad-spectrum effect comes from qualitative descriptions of inhibitory activity or synergistic effects with other antiviral drugs.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Cells: Vero (African green monkey kidney) cells or other susceptible cell lines.[10]

-

Virus: Stock of the enveloped virus of interest (e.g., HSV-1, HSV-2).[10]

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[10]

-

This compound Formulation: this compound suspended in a non-toxic surfactant such as Pluronic F-68.[8]

-

Overlay Medium: DMEM containing 1% methylcellulose or other viscous substance.[12]

-

Stain: Crystal violet solution.[10]

-

Plates: 6-well or 12-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed the tissue culture plates with a sufficient number of cells to form a confluent monolayer within 24 hours.[12]

-

This compound Pre-incubation: Once the cell monolayer is confluent, remove the growth medium and add fresh medium containing various concentrations of the this compound formulation. Include a vehicle control (surfactant only) and a no-treatment control. Incubate the plates for 18-24 hours to allow for cellular uptake and metabolism of this compound.[10]

-

Viral Infection: After the pre-incubation period, remove the this compound-containing medium and infect the cell monolayers with a standardized amount of virus (typically 50-100 plaque-forming units [PFU] per well). Allow the virus to adsorb for 1-2 hours.[10]

-

Overlay Application: Following adsorption, remove the viral inoculum and add the overlay medium. The overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.[10]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).[10]

-

Plaque Visualization: After incubation, fix the cells with a formaldehyde solution and then stain with crystal violet. The stain will color the living cells, while the areas of cell death caused by viral replication (plaques) will remain clear.[10]

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of plaques compared to the vehicle control.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacompass.com [pharmacompass.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Docosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanol, also known as behenyl alcohol, is a 22-carbon saturated fatty alcohol with the chemical formula C₂₂H₄₆O. It is a white, waxy solid at room temperature and has found applications in various industries, including cosmetics as an emollient, emulsifier, and thickener. In the pharmaceutical realm, this compound is the active ingredient in over-the-counter topical treatments for recurrent herpes simplex labialis (cold sores). Its antiviral activity stems from a unique mechanism of action that inhibits the fusion of the herpes simplex virus (HSV) envelope with the host cell membrane, thereby preventing viral entry and replication. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its mechanism of action and a typical experimental workflow.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to its biological activity and formulation development. The long, 22-carbon aliphatic chain imparts significant lipophilicity to the molecule, while the terminal hydroxyl group provides a point of polarity.

| Property | Value |

| Molecular Formula | C₂₂H₄₆O |

| Molecular Weight | 326.60 - 326.61 g/mol |

| Physical State | White, waxy solid; colorless waxy solid; pellets or large crystals. |

| Melting Point | 65-73 °C |

| Boiling Point | 180 °C at 0.22 mmHg; 375-376 °C at 760 mmHg (estimated). |

| Density | 0.8063 g/mL at 75 °C. |

| Solubility | Insoluble in water; very soluble in ethanol, methanol, and petroleum ether; soluble in chloroform; slightly soluble in ether. |

| Vapor Pressure | 6.1 x 10⁻⁸ mmHg at 25 °C. |

| Octanol-Water PartitionCoefficient (logP) | 9.0 - 10.5 |

| pKa (Strongest Acidic) | 16.84 (predicted). |

| Refractive Index | 1.4360 at 75 °C. |

| Flash Point | ~210 °C. |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Due to its waxy nature, the melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance transitions from a solid to a liquid is observed.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.

-

Determination of Boiling Point at Reduced Pressure

Given its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure, the boiling point is lowered.

-

Apparatus: Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask), vacuum pump, manometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The distillation apparatus is assembled and connected to a vacuum pump with a manometer to monitor the pressure.

-

The system is evacuated to the desired pressure (e.g., 0.22 mmHg).

-

The sample is gradually heated using a heating mantle.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-flask method, as described in OECD Guideline 107, is a standard procedure.

-

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P).

-

Apparatus: Separatory funnel or centrifuge tubes with screw caps, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

The n-octanol solution of this compound is mixed with a known volume of the water phase in a separatory funnel or centrifuge tube.

-

The mixture is shaken at a constant temperature until equilibrium is reached (typically several hours).

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Determination of Solubility

The solubility of this compound in various solvents is determined using the shake-flask method.

-

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve a saturated solution at a constant temperature. The concentration of the dissolved compound is then measured.

-

Apparatus: Vials with screw caps, orbital shaker with temperature control, centrifuge, analytical instrumentation (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, chloroform).

-

The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours). The continued presence of undissolved solid confirms saturation.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted.

-

The concentration of this compound in the diluted sample is quantified using a calibrated analytical method. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Mechanism of Action and Experimental Workflow Visualizations

Antiviral Signaling Pathway: Inhibition of Viral-Host Cell Fusion

This compound's antiviral activity is not directed at the virus itself but rather at the host cell membrane. It is thought to be taken up by host cells and incorporated into the plasma membrane. This incorporation alters the physical properties of the cell membrane, making it less permissive to the fusion of the viral envelope. This action effectively blocks the entry of the herpes simplex virus, preventing the release of the viral capsid into the cytoplasm and subsequent replication.

Caption: Proposed mechanism of this compound in blocking HSV entry by inhibiting membrane fusion.

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is a standard in vitro method to quantify the antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of plaques, which are localized

Synthesis and Purification of 1-Docosanol for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 1-docosanol (also known as behenyl alcohol) for laboratory use. The document details established synthetic routes, purification protocols, and methods for purity assessment, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a long-chain saturated fatty alcohol with 22 carbon atoms. It is a waxy, white solid at room temperature and is known for its antiviral properties, notably in the topical treatment of herpes simplex virus (HSV) infections. In the pharmaceutical and cosmetic industries, high-purity this compound is essential for formulation development and biological studies. This guide outlines reliable laboratory-scale methods for its preparation and purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and formulation.

| Property | Value |

| Molecular Formula | C₂₂H₄₆O |

| Molecular Weight | 326.60 g/mol |

| Appearance | White, waxy solid |

| Melting Point | 65-72 °C |

| Boiling Point | 180 °C at 0.22 mmHg |

| Solubility | Insoluble in water; very soluble in ethanol, methanol, and petroleum ether; soluble in chloroform; slightly soluble in ether.[1] |

| Purity (Commercial) | Typically ≥98% |

Synthesis of this compound

The most common and commercially viable laboratory synthesis of this compound involves the reduction of docosanoic acid (behenic acid) or its esters.[2] An alternative precursor is erucic acid (cis-13-docosenoic acid), which is first hydrogenated to docosanoic acid.

Reduction of Docosanoic Acid

This method is a widely used and effective approach for the reduction of carboxylic acids.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend sodium borohydride (2.9 g) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Iodine Addition: Slowly add a solution of iodine (7.5 g) in anhydrous THF (30 mL) to the stirred suspension over 1-2 hours, maintaining the temperature at 0-5 °C.

-

Docosanoic Acid Addition: Following the complete addition of iodine, add a solution of docosanoic acid (20 g) in anhydrous THF (140 mL) dropwise over 30-40 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature (20-30 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, carefully quench the reaction by the slow addition of 3N hydrochloric acid (30 mL) at room temperature.

-

Work-up: Evaporate the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[3]

Expected Yield: This method typically provides very good yields, often in the range of 80-95%.[4][5]

Lithium aluminum hydride is a potent reducing agent capable of converting carboxylic acids to primary alcohols. However, it is highly reactive and requires careful handling in a strictly anhydrous environment.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Addition of Docosanoic Acid: Dissolve docosanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, 15% aqueous sodium hydroxide, and then more water in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts, which can then be removed by filtration.

-

Isolation: After filtration, the organic filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude this compound.

Expected Yield: The reduction of esters to alcohols using LiAlH₄ can achieve yields as high as 93%, and similar high yields are expected for the reduction of carboxylic acids.[6]

Synthesis from Erucic Acid

This two-step synthesis involves the initial hydrogenation of the double bond in erucic acid to yield docosanoic acid, which is then reduced to this compound as described above.

Step 1: Catalytic Hydrogenation of Erucic Acid to Docosanoic Acid

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve erucic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically at a pressure of 200-500 psig) and heat to a temperature in the range of 180-240 °C.[7]

-

Work-up: After the reaction is complete (monitored by the cessation of hydrogen uptake or by analytical techniques like GC-MS to check for the disappearance of the unsaturated fatty acid), the catalyst is removed by filtration. The solvent is then evaporated to yield docosanoic acid.

The resulting docosanoic acid can then be reduced to this compound using either the NaBH₄/I₂ or LiAlH₄ method.

Comparison of Synthesis Methods

| Method | Precursor | Reducing Agent | Typical Yield | Key Considerations |

| Method A | Docosanoic Acid | NaBH₄/I₂ | 80-95% | Milder conditions, less hazardous than LiAlH₄. |

| Method B | Docosanoic Acid | LiAlH₄ | >90% (estimated) | Highly reactive, requires strict anhydrous conditions and careful work-up. |

| Method C | Erucic Acid | H₂/Pd/C then NaBH₄/I₂ or LiAlH₄ | High (multi-step) | Two-step process, requires hydrogenation equipment. |

Purification of this compound

Crude this compound obtained from synthesis typically contains unreacted starting materials, by-products, and residual reagents. Purification is essential to achieve the high purity required for most applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Experimental Protocol (using n-heptane):

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot n-heptane.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Solvent Selection: While n-heptane is a common choice, other solvents like ethanol or ethanol-water mixtures can also be used. The choice of solvent may affect the crystal morphology and the final yield.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a polar stationary phase like silica gel is typically used.

Experimental Protocol:

-

Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient could be from pure hexane to a mixture of hexane and ethyl acetate. The less polar impurities will elute first, followed by the more polar this compound.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

The order of elution from a silica gel column generally follows the series: hydrocarbons < ethers < esters < ketones < alcohols < carboxylic acids.[2]

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

-

Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and assess the purity of column chromatography fractions.

-

Melting Point Determination: A sharp melting point range close to the literature value (65-72 °C) is indicative of high purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis, allowing for the identification and quantification of impurities.

-

High-Performance Liquid Chromatography (HPLC): While this compound lacks a strong UV chromophore, derivatization can be employed to enable UV detection for purity analysis.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: Synthesis of this compound from Docosanoic Acid.

Caption: Purification Workflow for this compound.

Conclusion

This technical guide provides detailed methodologies for the synthesis and purification of this compound on a laboratory scale. The reduction of docosanoic acid using sodium borohydride and iodine offers a reliable and relatively safe synthetic route. For purification, both recrystallization and column chromatography are effective methods to achieve high-purity this compound suitable for research and development in the pharmaceutical and related industries. The choice of method will depend on the available resources, desired scale, and required final purity.

References

- 1. Behenyl Alcohol | C22H46O | CID 12620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. WO2018220504A1 - A process for the preparation of docosanol - Google Patents [patents.google.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US6232480B1 - Method of making hydrogenated acids - Google Patents [patents.google.com]

The Structural-Activity Relationship of Long-Chain Saturated Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structural-activity relationship (SAR) of long-chain saturated alcohols. As simple amphiphilic molecules, these compounds exhibit a fascinating correlation between their alkyl chain length and their biological effects, including antimicrobial, anesthetic, and membrane-disrupting activities. Understanding this relationship is pivotal for the development of new therapeutic agents and for comprehending the molecular basis of their physiological and toxicological effects.

Introduction to the Structural-Activity Relationship of Long-Chain Saturated Alcohols

The biological activity of long-chain saturated alcohols is intrinsically linked to their chemical structure, primarily the length of their hydrophobic alkyl chain. This guide will delve into the quantitative and mechanistic aspects of this relationship, providing researchers with the foundational knowledge to harness their properties for various applications. A key phenomenon observed with these compounds is the "cutoff effect," where the biological potency increases with chain length up to a certain point, after which it plateaus or declines. This is often attributed to factors such as reduced aqueous solubility, altered membrane partitioning, and the finite size of biological targets.[1][2]

Quantitative Data on Biological Activities

The efficacy of long-chain saturated alcohols is highly dependent on their carbon chain length. Below are summarized quantitative data for their antimicrobial and anesthetic activities.

Antimicrobial Activity

The antimicrobial properties of long-chain saturated alcohols are well-documented, with their potency varying against different microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Table 1: Antimicrobial Activity of 1-Alkanols against Staphylococcus aureus [3]

| Alcohol | Carbon Chain Length | MIC (µg/mL) | MBC (µg/mL) |

| 1-Octanol | 8 | 256 | 256 |

| 1-Nonanol | 9 | 64 | 128 |

| 1-Decanol | 10 | 32 | 64 |

| 1-Undecanol | 11 | 16 | 32 |

| 1-Dodecanol | 12 | 8 | 16 |

| 1-Tridecanol | 13 | 4 | 8 |

| 1-Tetradecanol | 14 | 4 | 8 |

| 1-Pentadecanol | 15 | 4 | 8 |

| 1-Hexadecanol | 16 | 256 | ≥ 512 |

| 1-Heptadecanol | 17 | ≥ 512 | ≥ 512 |

Table 2: Antimicrobial Activity of 1-Alkanols against Various Microorganisms [1][4][5]

| Alcohol | Carbon Chain Length | Microorganism | MIC (mg/mL) |

| 1-Octen-3-ol | 8 | Staphylococcus aureus | 1.0 |

| 1-Octen-3-ol | 8 | Bacillus subtilis | 1.0 |

| 1-Octen-3-ol | 8 | Escherichia coli | 2.0 |

| 1-Octen-3-ol | 8 | Pseudomonas aeruginosa | 2.0 |

| 1-Octen-3-ol | 8 | Fusarium tricinctum | 8.0 |

| 1-Octen-3-ol | 8 | Fusarium oxysporum | 8.0 |

| 1-Decanol | 10 | Mycobacterium smegmatis | 0.4 mM |

| 1-Dodecanol | 12 | Mycoplasma gallisepticum | - |

| 1-Dodecanol | 12 | Mycoplasma pneumoniae | - |

Note: Some values are reported in mM; conversion to mg/mL depends on the molar mass of the alcohol.

Anesthetic Potency

The anesthetic effects of long-chain alcohols also exhibit a clear dependence on chain length, with a characteristic cutoff effect. The effective concentration for 50% of the maximal response (EC50) is a standard measure of anesthetic potency.

Table 3: Anesthetic Potency (EC50) of n-Alcohols for Loss of Righting Reflex in Tadpoles [2]

| Alcohol | Carbon Chain Length | EC50 (mM) |

| Ethanol | 2 | - |

| 1-Propanol | 3 | - |

| 1-Butanol | 4 | - |

| 1-Pentanol | 5 | - |

| 1-Hexanol | 6 | - |

| 1-Heptanol | 7 | - |

| 1-Octanol | 8 | - |

| 1-Nonanol | 9 | - |

| 1-Decanol | 10 | - |

| 1-Dodecanol | 12 | No more potent than decanol |

Note: While the full range of EC50 values was not provided in a single table in the source, the trend of increasing potency up to decanol, with a cutoff at dodecanol, was clearly stated.

Mechanisms of Action and Signaling Pathways

The biological activities of long-chain saturated alcohols are primarily attributed to two main mechanisms: disruption of the cell membrane's lipid bilayer and direct interaction with membrane-embedded proteins, such as ion channels.

Antimicrobial Mechanism: Membrane Disruption

Long-chain alcohols, with their amphipathic nature, readily insert into the lipid bilayers of microbial cell membranes. This intercalation disrupts the highly ordered structure of the membrane, leading to increased fluidity and permeability. At sufficient concentrations, this disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. The efficiency of membrane disruption is dependent on the alcohol's chain length, which influences its partitioning into the lipid bilayer.

References

- 1. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of homomeric glycine receptor function by long-chain alcohols and anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-Docosanol: A Host-Cell-Centric Antiviral Agent Disrupting Viral Entry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Docosanol, a 22-carbon saturated fatty alcohol, represents a novel class of antiviral agents that employ a host-cell-centric mechanism to inhibit the replication of a broad spectrum of lipid-enveloped viruses. Unlike traditional antiviral drugs that target viral enzymes and risk the development of drug-resistant strains, this compound modifies the host cell membrane, rendering it resistant to viral fusion and entry.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies related to this compound's antiviral activity. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this promising area of antiviral therapy.

Introduction

The continuous threat of emerging and re-emerging viral pathogens necessitates the development of innovative antiviral strategies. This compound has emerged as a significant antiviral compound, particularly effective against lipid-enveloped viruses such as Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV).[3][4] Its unique mode of action, which focuses on altering the host cell environment rather than directly targeting the virus, offers a high barrier to the development of viral resistance.[2] This document serves as a technical resource, consolidating the current scientific understanding of this compound as a host-targeted antiviral agent.

Mechanism of Action: A Host-Cell-Centric Approach

The antiviral activity of this compound is not virucidal; instead, it relies on its interaction with and modification of the host cell plasma membrane.[3] This host-centric mechanism is a key differentiator from many conventional antiviral drugs.

Inhibition of Viral-Cell Fusion